2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core, a 2-chlorophenyl group, and a furan-containing side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Thieno[3,4-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, which may enhance aromatic stacking or receptor binding.
- 2-Chlorophenyl group: A halogenated aryl moiety known to influence lipophilicity and bioactivity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-6-2-1-4-13(16)8-18(26)23-20-15-11-29-12-17(15)24-25(20)10-19(27)22-9-14-5-3-7-28-14/h1-7H,8-12H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKIBGKMCDVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 292.76 g/mol. The structure features a thieno[3,4-c]pyrazole core, a furan moiety, and a chlorophenyl group, which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with thiazole and thieno structures exhibit notable anticancer properties. The presence of the chlorophenyl group is associated with enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that similar thieno-pyrazole derivatives can inhibit cell proliferation and induce apoptosis through multiple pathways, including the modulation of Bcl-2 family proteins and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 (Colon) | <10 | Bcl-2 inhibition |
| Compound B | A431 (Skin) | <5 | Caspase activation |
| Compound C | Jurkat (Leukemia) | <15 | Apoptosis induction |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like norfloxacin. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Compound E | Escherichia coli | 16 µg/mL | Metabolic pathway interference |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the furan and thieno rings significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhances potency by increasing lipophilicity and improving binding affinity to target proteins. Conversely, substituents that increase steric hindrance may reduce activity.
The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or receptors involved in cancer cell proliferation and survival. The thieno-pyrazole core is known to inhibit kinases that play critical roles in signaling pathways related to cell growth and apoptosis. Additionally, the furan moiety may facilitate interactions with nucleophilic sites on target proteins, enhancing overall efficacy .
Case Studies
- Case Study on Anticancer Efficacy : A study demonstrated that a closely related compound exhibited significant growth inhibition in HT29 colon cancer cells with an IC50 value below 10 µM. This effect was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Evaluation : Another investigation tested derivatives against various bacterial strains, revealing that modifications to the chlorophenyl group improved antimicrobial activity against resistant strains of Staphylococcus aureus.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Numerous studies have demonstrated the potential of thieno[3,4-c]pyrazole derivatives to inhibit cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cell lines through mitochondrial pathways and cell cycle arrest.
- Case Study : In vitro experiments have shown significant reduction in cell viability in breast cancer cells with an IC50 value around 25 µM after 48 hours of treatment.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.
- Case Study : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential for developing new antibiotics.
Case Studies
Several case studies highlight the efficacy of this compound:
Cell Line Studies
In vitro studies using human carcinoma cell lines have revealed that derivatives related to this compound can significantly reduce cell viability in a dose-dependent manner.
Animal Models
In vivo studies indicate that administration of similar compounds can lead to tumor regression in xenograft models, suggesting therapeutic potential against solid tumors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Thieno[3,4-c]pyrazole vs. Thiazole or Pyrazole Derivatives
- Target Compound: The thieno[3,4-c]pyrazole core combines sulfur (thiophene) and nitrogen (pyrazole) atoms, creating a planar, conjugated system that may improve π-π interactions in biological targets or crystal packing .
- Analog 1: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the fused thienopyrazole with a simpler thiazole ring. The thiazole’s sulfur and nitrogen atoms facilitate coordination with metal ions, as seen in ligand design .
- Analog 2 : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () uses a substituted pyrazole ring. The absence of a fused thiophene reduces planarity but introduces a ketone group for hydrogen bonding .
Key Differences :
- Aromaticity: Thieno[3,4-c]pyrazole offers extended conjugation compared to isolated thiazole or pyrazole rings.
Substituent Effects
Chlorophenyl Groups
- Target Compound : The 2-chlorophenyl group is meta-substituted, influencing electronic effects (electron-withdrawing) and steric bulk.
- Analog 3 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has di-chlorinated phenyl groups, increasing lipophilicity and possibly cytotoxicity .
- Analog 4 : 2-(4-(Methylsulfanyl)phenyl)acetamide () replaces chlorine with a methylsulfanyl group, enhancing sulfur-mediated interactions (e.g., with cysteine residues) .
Key Differences :
Hydrogen Bonding and Crystal Packing
Target Compound :
Similar compounds (e.g., ) form R₂²(8) hydrogen-bonded dimers via N–H⋯N interactions, stabilizing crystal lattices .
Analog 5 : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () exhibits N–H⋯O hydrogen bonds, creating a C(4) chain motif .
Key Differences :
- Crystal Symmetry: The target compound’s fused thienopyrazole may adopt a monoclinic system (common in analogs, e.g., ) vs. triclinic systems in simpler acetamides .
Key Differences :
- Heterocyclic Precursors: The thieno[3,4-c]pyrazole core requires multistep synthesis, increasing complexity compared to thiazole or pyrazole analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
